5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17BrN6O2 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is 452.05964 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.
Starting Materials
4-amino-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzamide, 5-bromo-2-furoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Methanol, Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 4-amino-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzamide, a. Dissolve 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 g) and 4-aminobenzamide (1.2 g) in DMF (20 mL)., b. Add DIPEA (1.5 mL) and stir the reaction mixture at room temperature for 24 hours., c. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL)., d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., e. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 4-amino-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzamide as a yellow solid., Step 2: Synthesis of 5-bromo-2-furoic acid, a. Dissolve 2-furoic acid (10 g) in methanol (100 mL) and add bromine (10 mL)., b. Stir the reaction mixture at room temperature for 24 hours., c. Evaporate the solvent and dissolve the residue in water (100 mL)., d. Adjust the pH to 7 using sodium bicarbonate and extract with ethyl acetate (3 x 50 mL)., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., f. Purify the product by recrystallization from ethanol to obtain 5-bromo-2-furoic acid as a white solid., Step 3: Synthesis of 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide, a. Dissolve 4-amino-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzamide (0.5 g) and 5-bromo-2-furoic acid (0.6 g) in DMF (10 mL)., b. Add DCC (1.2 g) and stir the reaction mixture at room temperature for 24 hours., c. Filter the reaction mixture to remove the dicyclohexylurea precipitate., d. Evaporate the solvent and dissolve the residue in ethyl acetate (50 mL)., e. Wash the organic layer with water (2 x 50 mL) and dry over anhydrous sodium sulfate., f. Evaporate the solvent to obtain the crude product., g. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide as a yellow solid.
properties
IUPAC Name |
5-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2/c1-12-11-13(2)27(26-12)19-10-9-18(24-25-19)22-14-3-5-15(6-4-14)23-20(28)16-7-8-17(21)29-16/h3-11H,1-2H3,(H,22,24)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSOJJBURIBZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.